2-(2-Bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane
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Overview
Description
2-(2-Bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a bromofluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-6-fluoro-3-methylbenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted dioxolanes with various functional groups.
Oxidation Reactions: Products include ketones, carboxylic acids, and aldehydes.
Reduction Reactions: Products include alcohols and alkanes.
Scientific Research Applications
2-(2-Bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can form strong interactions with biological macromolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The dioxolane ring may also contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-fluoro-3-methylphenylboronic acid
- 2-Bromo-6-fluoro-3-methylbenzaldehyde
- 2-Bromo-6-fluoro-3-methylphenylmethanol
Uniqueness
2-(2-Bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. The dioxolane ring also provides structural rigidity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-bromo-6-fluoro-3-methylphenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-6-2-3-7(12)8(9(6)11)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMSURODKFEQCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C2OCCO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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